molecular formula C10H9NOS B1279112 (5-(Thiophen-2-yl)pyridin-3-yl)methanol CAS No. 393861-00-2

(5-(Thiophen-2-yl)pyridin-3-yl)methanol

Cat. No.: B1279112
CAS No.: 393861-00-2
M. Wt: 191.25 g/mol
InChI Key: IHJKOOYQLDZMMU-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)pyridin-3-yl)methanol is an organic compound with the molecular formula C10H9NOS. It consists of a pyridine ring substituted with a thiophene ring and a methanol group.

Scientific Research Applications

(5-(Thiophen-2-yl)pyridin-3-yl)methanol has several applications in scientific research:

Future Directions

The future directions for the research and development of “(5-(Thiophen-2-yl)pyridin-3-yl)methanol” could involve its use in the synthesis of novel fluorescent probes . These probes could potentially be used for the selective and specific detection of various ions, providing valuable tools for environmental and biological analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

    (5-(Thiophen-2-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a methanol group.

    (5-(Thiophen-2-yl)pyridin-3-yl)carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness: (5-(Thiophen-2-yl)pyridin-3-yl)methanol is unique due to the presence of both a thiophene and pyridine ring, along with a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(5-thiophen-2-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJKOOYQLDZMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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